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Compound of Interest

Compound Name: 2-Deoxokanshone M

Cat. No.: B15589757 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the

norsesquiterpenoid, 2-Deoxokanshone M. This compound is a significant degradation product

of nardosinone, a bioactive constituent of Nardostachys jatamansi. The following sections detail

its mass spectrometry, infrared spectroscopy, and comprehensive nuclear magnetic resonance

data. Furthermore, detailed experimental protocols for the isolation and spectroscopic analysis

are provided, alongside a visualization of its formation pathway from nardosinone.

Core Spectroscopic Data
The spectroscopic data presented below were instrumental in the structural elucidation of 2-
Deoxokanshone M.

Mass Spectrometry (MS) Data
High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) established the

molecular formula of 2-Deoxokanshone M as C₁₂H₁₆O₂.[1]

Ion Measured m/z Calculated m/z

[M+H]⁺ 193.1205 193.1223

[M-H]⁻ 191.1066 191.1078
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Infrared (IR) Spectroscopy Data
The Infrared (IR) spectrum of 2-Deoxokanshone M indicates the presence of key functional

groups that are consistent with its proposed structure.

Frequency (νₘₐₓ) Functional Group

3331 cm⁻¹ Hydroxyl (-OH) group

1584 cm⁻¹ Conjugated double bond (C=C)

1546 cm⁻¹ Conjugated double bond (C=C)

Nuclear Magnetic Resonance (NMR) Spectroscopy Data
The ¹H and ¹³C NMR data were acquired in DMSO-d₆. The assignments were confirmed by 2D

NMR experiments, including HSQC, HMBC, and ¹H-¹H COSY.[1]

Table 1: ¹H NMR (600 MHz) and ¹³C NMR (150 MHz) Data for 2-Deoxokanshone M in DMSO-

d₆[1]
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Position δH (ppm), J (Hz) δC (ppm) Type

1 6.49 (1H, t, 4.0) 130.6 CH

2 2.20 (2H, m) 25.3 CH₂

3 2.28 (2H, m) 25.6 CH₂

4 1.62 (1H, m) 38.5 CH

5 37.4 C

6 5.23 (1H, s) 102.0 CH

7 167.7 C

8 1.46 (2H, m) 49.2 CH₂

9 136.1 C

10 196.3 C

11 0.87 (3H, d, 6.8) 15.4 CH₃

12 0.92 (3H, s) 19.4 CH₃

Experimental Protocols
Isolation of 2-Deoxokanshone M
2-Deoxokanshone M was isolated from the refluxed products of nardosinone in boiling water.

The separation process involved a combination of column chromatography over ODS, silica

gel, and Sephadex LH-20, followed by preparative thin-layer chromatography (TLC) and

recrystallization to yield the pure compound.[1]

Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR spectra

(HSQC, HMBC, ¹H-¹H COSY) were recorded on a 600 MHz spectrometer.[1] The sample was

dissolved in DMSO-d₆. Chemical shifts (δ) are reported in parts per million (ppm) and coupling

constants (J) are in Hertz (Hz).
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High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS): HRESI-MS data

were acquired on a UPLC-Q-TOF-MS/MS system in both positive and negative ion modes.[2]

[3] The mobile phase typically consists of a gradient of water (containing 0.1% formic acid) and

acetonitrile (containing 0.1% formic acid).[2][3]

Infrared (IR) Spectroscopy: The IR spectrum was recorded on an FT-IR spectrometer. The

spectrum reveals the presence of hydroxyl and conjugated double bonds, which are

characteristic features of the molecule.[1]

Formation of 2-Deoxokanshone M from
Nardosinone
2-Deoxokanshone M is a degradation product of nardosinone. The formation involves a series

of chemical reactions, including the opening of the peroxy ring in nardosinone, keto-enol

tautomerization, oxidation, cleavage of the isopropyl group, and a pinacol rearrangement.[4][5]

[6]
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Caption: Plausible degradation pathway of Nardosinone to 2-Deoxokanshone M.

Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the isolation and structural elucidation of

natural products like 2-Deoxokanshone M.
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Caption: General workflow for the isolation and spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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